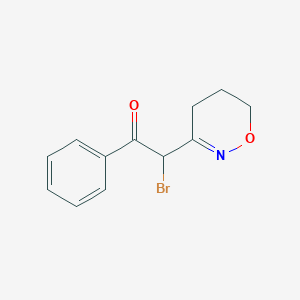
2-Bromo-2-(5,6-dihydro-4H-1,2-oxazin-3-yl)-1-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2-(5,6-dihydro-4H-1,2-oxazin-3-yl)-1-phenylethan-1-one is a synthetic organic compound that features a bromine atom, an oxazine ring, and a phenyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-(5,6-dihydro-4H-1,2-oxazin-3-yl)-1-phenylethan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the oxazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: Introduction of the bromine atom can be done using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the phenyl group: This step might involve Friedel-Crafts acylation or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to scale up the process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the oxazine ring or the phenyl group.
Reduction: Reduction reactions could target the bromine atom or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions might occur, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products Formed
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures are often studied for their potential biological activities, including antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Drug Development: The compound might serve as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry
Materials Science: The unique chemical properties of the compound could make it useful in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-phenylethan-1-one: Lacks the oxazine ring but has a similar bromine and phenyl structure.
2-(5,6-Dihydro-4H-1,2-oxazin-3-yl)-1-phenylethan-1-one: Similar but without the bromine atom.
Uniqueness
The presence of both the bromine atom and the oxazine ring in 2-Bromo-2-(5,6-dihydro-4H-1,2-oxazin-3-yl)-1-phenylethan-1-one makes it unique compared to its analogs, potentially offering distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
63170-13-8 |
|---|---|
Formule moléculaire |
C12H12BrNO2 |
Poids moléculaire |
282.13 g/mol |
Nom IUPAC |
2-bromo-2-(5,6-dihydro-4H-oxazin-3-yl)-1-phenylethanone |
InChI |
InChI=1S/C12H12BrNO2/c13-11(10-7-4-8-16-14-10)12(15)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 |
Clé InChI |
MTQSXNUFTXJARE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=NOC1)C(C(=O)C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




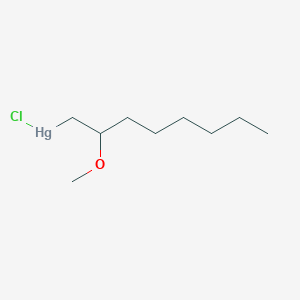
![4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B14516583.png)
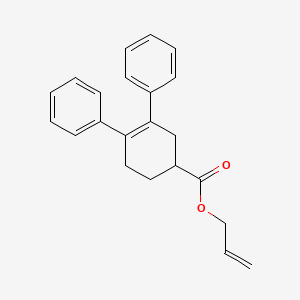

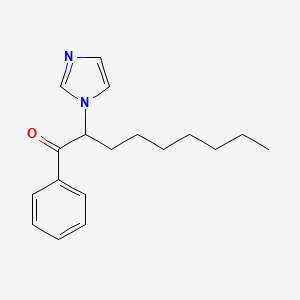
![{9-[(2-Methylpropyl)amino]-9H-fluoren-9-YL}phosphonic acid](/img/structure/B14516599.png)


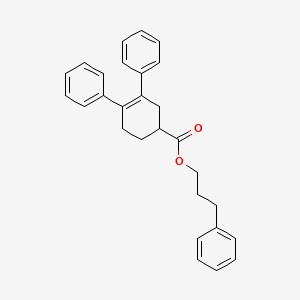

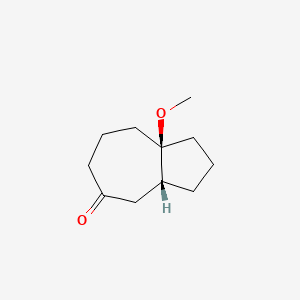
![2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride](/img/structure/B14516645.png)
